molecular formula C20H34GeO B14544464 Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane CAS No. 62262-89-9

Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane

Cat. No.: B14544464
CAS No.: 62262-89-9
M. Wt: 363.1 g/mol
InChI Key: YCEHQTYXYLKFOR-UHFFFAOYSA-N
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Description

Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a complex organic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:

GeCl4+RLiRGeCl3+LiCl\text{GeCl}_4 + \text{RLi} \rightarrow \text{RGeCl}_3 + \text{LiCl} GeCl4​+RLi→RGeCl3​+LiCl

where R represents the organic moiety. The intermediate organogermanium chloride is then further reacted with triethylgermanium chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield germanium dioxide, while reduction reactions can produce organogermanium hydrides .

Scientific Research Applications

Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane include:

Uniqueness

This compound is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62262-89-9

Molecular Formula

C20H34GeO

Molecular Weight

363.1 g/mol

IUPAC Name

triethyl-[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane

InChI

InChI=1S/C20H34GeO/c1-8-18(21(9-2,10-3)11-4)16-20(5,6)17-12-14-19(22-7)15-13-17/h8,12-15H,9-11,16H2,1-7H3

InChI Key

YCEHQTYXYLKFOR-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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